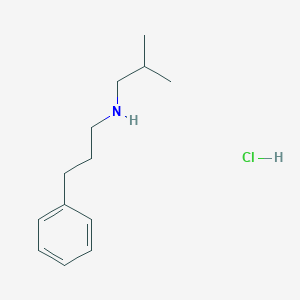

(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a chemical compound with the CAS Number: 1311315-22-6 . It has a molecular weight of 227.78 . The compound is also known as N-isobutyl-1-phenyl-1-propanamine hydrochloride . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of “(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is C13H22ClN. The InChI code is 1S/C13H21N.ClH/c1-4-13 (14-10-11 (2)3)12-8-6-5-7-9-12;/h5-9,11,13-14H,4,10H2,1-3H3;1H .Physical And Chemical Properties Analysis

“(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 227.78 .科学的研究の応用

Polymer Stabilization

A study by Aghamali̇yev et al. (2018) explored the synthesis of a compound through the interaction of specific amines and imidazoline, where the amine compounds were purified and tested as thermostabilizers for polypropylene. This research highlights the potential of such amine compounds in enhancing the thermal stability of polymers (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).

Corrosion Inhibition

Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an acidic medium. Their study demonstrates the effectiveness of these compounds in forming a protective layer on the steel surface, potentially useful for industrial applications in corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Cancer Research

Pettit et al. (2003) reported the synthesis and evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives as cancer cell growth inhibitors. This research offers insights into the design of new antineoplastic agents targeting cancer cells (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).

Antimicrobial Activities

Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of new heterocyclic substances with promising antimicrobial activities against various bacteria and yeast, indicating the potential application of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

CO2 Adsorption

Prenzel, Wilhelm, & Rezwan (2014) tailored amine-functionalized hybrid ceramics for CO2 adsorption. Their work is crucial for developing new materials for gas separation and capture technologies, especially in tackling CO2 emissions (Prenzel, Wilhelm, & Rezwan, 2014).

Catalysis

Heutling, Pohlki, & Doye (2004) explored the use of [Ind(2)TiMe(2)] as a catalyst for the intermolecular hydroamination of alkynes, presenting a method for the synthesis of secondary amines. This catalytic approach opens avenues for the development of efficient synthesis processes in organic chemistry (Heutling, Pohlki, & Doye, 2004).

Organic Synthesis

Desrosiers, Côté, Boezio, & Charette (2006) demonstrated the catalytic addition of diorganozinc reagents to imines, leading to the preparation of enantiomerically enriched amines. This method is significant for the synthesis of chiral compounds, which are valuable in pharmaceuticals and agrochemicals (Desrosiers, Côté, Boezio, & Charette, 2006).

Safety and Hazards

特性

IUPAC Name |

2-methyl-N-(3-phenylpropyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13;/h3-5,7-8,12,14H,6,9-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVOJLWETHJMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCCC1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methylpropyl)(3-phenylpropyl)amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine hydrochloride](/img/structure/B6344257.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B6344290.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344315.png)